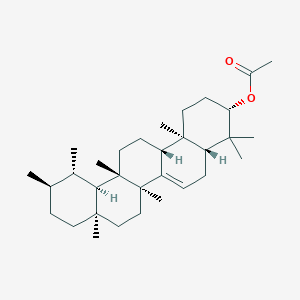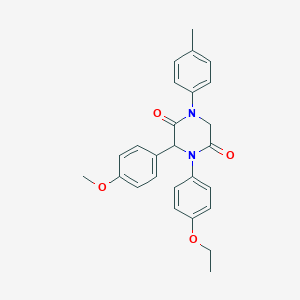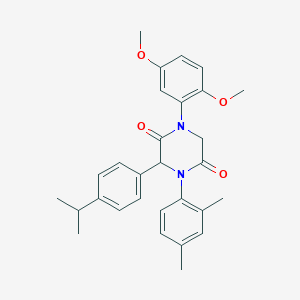
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione, also known as A-366, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to have a high affinity for the sigma-2 receptor, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It has a high affinity for the sigma-2 receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of cancer and neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of interest is the development of new derivatives of this compound with improved properties, such as increased potency or selectivity for certain receptors. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
合成法
The synthesis of 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione involves a multi-step process that requires several chemical reagents and solvents. The first step involves the reaction of 2,5-dimethoxybenzaldehyde and 4-isopropylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 2,4-dimethylphenyl isocyanate to form the corresponding piperazine derivative, which is then oxidized using manganese dioxide to form this compound.
科学的研究の応用
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. This compound has also been studied for its potential use as a tool for studying the function of certain proteins and enzymes in the body.
特性
分子式 |
C29H32N2O4 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C29H32N2O4/c1-18(2)21-8-10-22(11-9-21)28-29(33)30(25-16-23(34-5)12-14-26(25)35-6)17-27(32)31(28)24-13-7-19(3)15-20(24)4/h7-16,18,28H,17H2,1-6H3 |
InChIキー |
WVRHIAJCJLPOST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

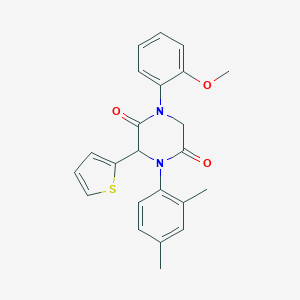
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)

![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
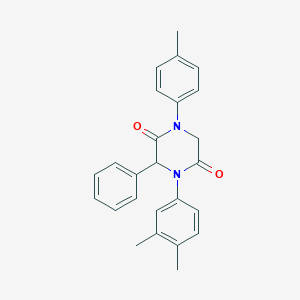
![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242439.png)
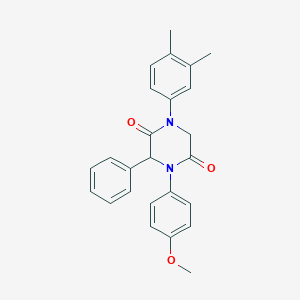
![1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-](/img/structure/B242441.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242442.png)
